molecular formula C23H24N2O5S B11604496 ethyl 2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11604496
M. Wt: 440.5 g/mol
InChI Key: GNYVFMOQNBTOML-UHFFFAOYSA-N
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Description

ETHYL 2-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiophene core, which is a sulfur-containing aromatic ring, and an isoindole moiety, which is a nitrogen-containing heterocycle

Preparation Methods

The synthesis of ETHYL 2-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be achieved through several synthetic routes. One common method involves the reaction of ethyl 2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl acetate with bis(dimethylamino)-tert-butoxymethane, followed by treatment with various amines and hydrazines to afford the corresponding amino-substituted products . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

ETHYL 2-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

ETHYL 2-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H24N2O5S

Molecular Weight

440.5 g/mol

IUPAC Name

ethyl 2-[4-(1,3-dioxoisoindol-2-yl)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C23H24N2O5S/c1-2-30-23(29)19-16-10-5-6-11-17(16)31-20(19)24-18(26)12-7-13-25-21(27)14-8-3-4-9-15(14)22(25)28/h3-4,8-9H,2,5-7,10-13H2,1H3,(H,24,26)

InChI Key

GNYVFMOQNBTOML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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